

# physical and chemical properties of 8-hydroxychroman-4-one

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## Compound of Interest

Compound Name: 8-hydroxychroman-4-one

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An In-depth Technical Guide to **8-Hydroxychroman-4-one**: Properties, Analysis, and Applications

## Introduction

**8-Hydroxychroman-4-one** is a heterocyclic organic compound belonging to the chroman-4-one family. These structures consist of a benzene ring fused to a dihydropyranone ring.<sup>[1]</sup> The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.<sup>[2][3]</sup> Unlike its unsaturated counterpart, chromone, the chroman-4-one structure features a saturated C2-C3 bond, which significantly alters its chemical and biological properties.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical properties of **8-hydroxychroman-4-one**. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting conditions related to oxidative stress, as well as in the development of dyes and pigments.<sup>[4]</sup>

## Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and molecular properties of **8-hydroxychroman-4-one** are crucial for its handling, characterization, and application in synthetic chemistry.

## Molecular and Physical Properties

Key quantitative data for **8-hydroxychroman-4-one** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	8-hydroxy-2,3-dihydrochromen-4-one	[5]
CAS Number	1843-90-9	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	[4]
Molecular Weight	164.16 g/mol	[4][6][7]
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in organic solvents like DMSO, methanol. Limited solubility in water.	[8]
Storage	Room temperature, in a dry, sealed container.	[4]

## Structural Representation

The chemical structure of **8-hydroxychroman-4-one** forms the basis of its reactivity and spectroscopic signature.

Caption: Chemical structure of **8-hydroxychroman-4-one**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **8-hydroxychroman-4-one**. The following are expected spectral features, extrapolated from data on closely related isomers like 7-hydroxychroman-4-one.[9][10]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (H-5, H-6, H-7): Signals expected in the aromatic region (~6.5-7.8 ppm), with splitting patterns determined by their coupling.
- Methylene Protons (H-2): A triplet around 4.5 ppm, due to coupling with H-3 protons.[10]
- Methylene Protons (H-3): A triplet around 2.7-2.8 ppm, due to coupling with H-2 protons. [10]
- Hydroxyl Proton (8-OH): A singlet, typically in the range of 9-11 ppm, which may be broad and is exchangeable with D<sub>2</sub>O.[10]
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):
  - Carbonyl Carbon (C-4): A signal in the downfield region, typically around 190 ppm.[10]
  - Aromatic Carbons: Multiple signals between 100-165 ppm. The carbon bearing the hydroxyl group (C-8) and the ether-linked carbon (C-8a) will be significantly shifted.
  - Methylene Carbons: C-2 signal around 67 ppm and C-3 signal around 37 ppm.[10]
- IR (Infrared) Spectroscopy:
  - O-H Stretch: A broad band in the region of 3200-3600 cm<sup>-1</sup> from the phenolic hydroxyl group.
  - C=O Stretch: A strong, sharp absorption band around 1680 cm<sup>-1</sup> corresponding to the ketone carbonyl group.[9]
  - C-O-C Stretch: Bands in the 1250-1100 cm<sup>-1</sup> region for the aryl-alkyl ether linkage.
  - Aromatic C=C Stretch: Peaks in the 1600-1450 cm<sup>-1</sup> range.
- MS (Mass Spectrometry):
  - Molecular Ion (M<sup>+</sup>): A peak at m/z = 164, corresponding to the molecular weight of the compound.

- Fragmentation: Common fragmentation patterns may involve the loss of CO ( $m/z = 28$ ) or other characteristic fragments from the heterocyclic ring.

## Part 2: Chemical Properties and Synthetic Strategy

The reactivity of **8-hydroxychroman-4-one** is governed by its key functional groups: the phenolic hydroxyl, the ketone, and the aromatic ring. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

### Reactivity Profile

- Phenolic Hydroxyl Group: The -OH group at the C-8 position is weakly acidic and can be deprotonated with a suitable base. This allows for reactions such as O-alkylation or O-acylation to synthesize various derivatives.[\[9\]](#)
- Ketone Carbonyl Group: The C-4 ketone can undergo nucleophilic addition and condensation reactions. It can be reduced to a secondary alcohol or react with reagents like hydrazines to form hydrazones.[\[2\]](#)
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing hydroxyl and ether groups.
- Alpha-Methylene Group: The protons on C-3, adjacent to the carbonyl group, can be removed by a strong base, allowing for alpha-functionalization.

### Synthetic Workflow

While specific synthesis routes for **8-hydroxychroman-4-one** are proprietary or less commonly published, a general and robust method for producing hydroxy-chroman-4-ones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization. The synthesis of the 7-hydroxy isomer from resorcinol is a well-documented example that illustrates this principle.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Caption: Generalized synthetic workflow for hydroxychroman-4-ones.

## Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and analysis of hydroxychroman-4-ones, based on established procedures for analogous compounds.

## Protocol: Synthesis of a Hydroxychroman-4-one

This protocol is adapted from the synthesis of 7-hydroxychroman-4-one and serves as a representative procedure.[\[9\]](#)[\[10\]](#)

**Objective:** To synthesize a hydroxychroman-4-one via Friedel-Crafts acylation and subsequent cyclization.

### Materials:

- A suitable dihydroxybenzene precursor
- 3-Bromopropionic acid or 3-Chloropropionic acid
- Trifluoromethanesulfonic acid (or another suitable Lewis acid)
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Appropriate organic solvents (e.g., chloroform) and water

### Procedure:

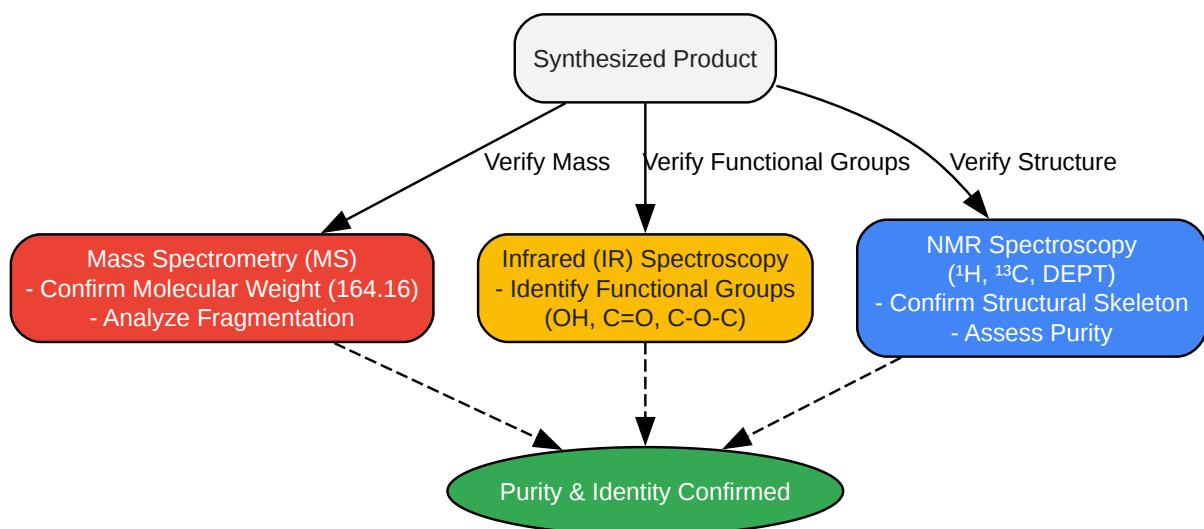
- **Acylation:**
  - In a round-bottom flask, combine the dihydroxybenzene precursor and 3-halopropionic acid.
  - Carefully add the Lewis acid (e.g., triflic acid) to the mixture.
  - Heat the reaction mixture (e.g., to 80 °C) with magnetic stirring for approximately 1-2 hours.[\[9\]](#)
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up and Extraction:**

- Cool the reaction mixture to room temperature.
- Add an organic solvent (e.g., chloroform) and extract the mixture with distilled water to remove the acid catalyst.<sup>[9]</sup>
- Separate the organic layer and dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>).
- Remove the solvent under reduced pressure to obtain the crude acylated intermediate.

- Cyclization:
  - Dissolve the crude intermediate in a basic solution (e.g., 2 M NaOH) and stir at room temperature.<sup>[10]</sup> This promotes the intramolecular nucleophilic substitution to form the chroman-4-one ring.
  - The cyclized product may precipitate from the solution.
- Purification:
  - Collect the solid product by filtration.
  - Wash the product with water to remove any remaining base.
  - If necessary, purify further using recrystallization or column chromatography to achieve high purity.

## Protocol: Analytical Characterization Workflow

This workflow ensures the unambiguous identification and purity assessment of the synthesized **8-hydroxychroman-4-one**.

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